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Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
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Overview
Description
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex heterocyclic compound.
- It contains a diazinane ring system with a trifluoromethyl group, a hydroxyphenyl moiety, and an ethyl ester.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
- One synthetic route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
- Intramolecular cyclization of the resulting ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in nitrobenzene under reflux conditions yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis in cancer cells, as evidenced by cytotoxic assays .
2. Antidiabetic Potential
In addition to its anticancer properties, research has demonstrated that certain derivatives possess anti-diabetic activity. In vivo studies using model organisms have shown that these compounds can significantly lower glucose levels, indicating their potential for managing diabetes .
Material Science Applications
1. Crystal Engineering
The compound has been utilized in crystal engineering due to its ability to form stable intermolecular hydrogen bonds. This characteristic allows it to form cyclic dimers and extended two-dimensional networks, which are crucial for developing novel materials with specific mechanical and optical properties .
2. Synthesis of Novel Compounds
this compound serves as a versatile synthetic intermediate in the preparation of various biologically active compounds. Its derivatives are often used in the synthesis of complex organic molecules through reactions such as condensation and cyclization .
Case Studies
Mechanism of Action
- The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to its combination of functional groups.
- Similar compounds may include other quinoline derivatives or heterocyclic structures with trifluoromethyl groups.
Remember that this compound’s potential applications and mechanisms warrant further investigation, and its uniqueness lies in its intricate structure
Biological Activity
Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a diazinane ring, contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular formula for this compound is C14H15F3N2O5, with a molecular weight of 348.27 g/mol. The compound exhibits a half-chair conformation in its tetrapyrimidine ring, stabilized by five intermolecular hydrogen bonds that form cyclic dimers extending into a two-dimensional network .
Research indicates that this compound acts through several mechanisms:
- Calcium Channel Blockade : The compound has been identified as a potential calcium channel blocker, which is significant for cardiovascular health and could be leveraged in treating hypertension and other related conditions .
- Inhibition of Mitotic Kinesin Eg5 : It shows inhibitory effects on mitotic kinesin Eg5, making it a candidate for anticancer therapies by disrupting mitotic processes in cancer cells .
- Modulation of TRPA1 Channels : The compound may also act as a modulator for TRPA1 channels, suggesting applications in pain management and analgesic development .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been demonstrated through various studies:
Anticancer Activity
The inhibition of mitotic kinesin Eg5 is particularly relevant for cancer treatment. By interfering with cell division, this compound could potentially reduce tumor growth rates. For instance, studies have shown that similar compounds can significantly decrease the viability of cancer cell lines in vitro .
Pain Management
As a TRPA1 channel modulator, the compound may provide new avenues for developing analgesics. Research into related compounds indicates promising results in reducing pain responses in animal models .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dihydropyrimidine derivatives | Contains a pyrimidine ring | Known for calcium channel blocking activity |
Flumioxazin | Contains fluorine atoms | Widely used herbicide with specific bioactivity |
Trifluoromethylated heterocycles | Similar trifluoromethyl group | Enhanced biological activity due to fluorination |
These comparisons highlight the distinct therapeutic potentials attributed to the specific combination of functional groups and structural conformation present in this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines through its action on mitotic kinesin Eg5 .
- Animal Models : Preclinical studies using animal models have shown promising results in pain management applications, indicating that this compound may effectively reduce pain sensations when administered appropriately .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to target proteins involved in cancer and pain pathways is favorable, supporting its potential as a lead compound for drug development .
Properties
Molecular Formula |
C14H15F3N2O5 |
---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI Key |
DMBBIGPNGBWBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O |
solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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